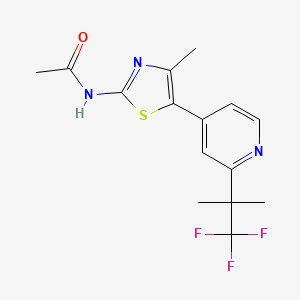

N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3OS/c1-8-12(23-13(20-8)21-9(2)22)10-5-6-19-11(7-10)14(3,4)15(16,17)18/h5-7H,1-4H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQITTZJAFOSAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CC(=NC=C2)C(C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701124620 | |

| Record name | N-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357476-68-6 | |

| Record name | N-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357476-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-Methyl-5-[2-(2,2,2-trifluoro-1,1-dimethylethyl)-4-pyridinyl]-2-thiazolyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701124620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(4-methyl-5-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a thiazole ring and a pyridine moiety, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects and mechanisms of action.

- Molecular Formula : C19H25N5O2S

- Molecular Weight : 387.5 g/mol

- CAS Number : 1217486-47-9

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on enzyme inhibition and potential therapeutic uses.

Enzyme Inhibition

One of the notable activities of this compound is its inhibitory effect on cholinesterase enzymes. Cholinesterases are critical for neurotransmission regulation, and their inhibition is a strategy for treating neurodegenerative diseases.

| Enzyme | Inhibition Activity | Reference |

|---|---|---|

| Acetylcholinesterase (AChE) | Moderate (IC50 = 157.31 μM) | |

| Butyrylcholinesterase (BChE) | Significant (IC50 = 46.42 μM) |

The compound demonstrated selective inhibition towards BChE compared to AChE, indicating its potential as a therapeutic agent in conditions like Alzheimer's disease where BChE activity is often elevated.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. Preliminary studies suggest moderate to significant activity against various bacterial strains.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Escherichia coli | Significant | |

| Candida albicans | Moderate |

These findings highlight the compound's potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanisms of action.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzyme Binding : The compound likely binds to the active sites of cholinesterases, inhibiting their function and thereby increasing acetylcholine levels in synaptic clefts.

- Membrane Interaction : Its lipophilic nature may enhance its ability to penetrate cell membranes, facilitating interaction with intracellular targets.

- Antimicrobial Mechanism : The thiazole and pyridine components may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

Several case studies have documented the effects of similar compounds with thiazole and pyridine structures on biological systems:

- Neuroprotective Effects : A study indicated that compounds with similar structures exhibited neuroprotective properties through cholinesterase inhibition, suggesting potential applications in neurodegenerative diseases.

- Antimicrobial Efficacy : Compounds structurally related to N-(4-methyl... showed significant antimicrobial activity against resistant strains of bacteria and fungi, indicating a promising avenue for drug development.

Preparation Methods

Step 1: Synthesis of 2-Aminothiazole Intermediate

- Starting from commercially available acetophenone derivatives, the key intermediate 2-aminothiazole is synthesized via bromination using phenyltrimethylammonium tribromide, followed by reaction with thiourea.

- This step yields the 2-aminothiazole core essential for further functionalization.

- Typical conditions: room temperature reactions, followed by purification through filtration and washing.

Step 2: Acetylation to Form Acetamide Intermediate

- The 2-aminothiazole intermediate is acetylated using acetic anhydride in pyridine at 60 °C for 1 hour.

- The reaction mixture is cooled, and the solid product is collected by filtration and washed with methanol.

- This step produces the acetamide-substituted thiazole intermediate with high yield (~88%).

Step 4: Hydrolysis and Purification

- The above product is treated with aqueous sodium hydroxide (6 M) in ethanol at 120 °C under microwave irradiation for 15 minutes.

- After extraction and drying, the product is purified by column chromatography to obtain the key intermediate for coupling.

Step 5: Coupling with Pyridine Derivatives

- The key intermediate is reacted with halogenated pyridine derivatives (e.g., 4,6-dichloropyrimidine or 2,4-dichloropyrimidine) under basic conditions using sodium hydride dispersion in tetrahydrofuran or N-methylpyrrolidone.

- The reaction is conducted under argon atmosphere, initially cooled on ice/methanol and then stirred at room temperature.

- Workup involves aqueous extraction, drying, and silica gel chromatography to isolate the final coupled product.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Bromination & Thiourea Reaction | Phenyltrimethylammonium tribromide, thiourea, room temp | Not specified | Formation of 2-aminothiazole intermediate |

| 2 | Acetylation | Acetic anhydride, pyridine, 60 °C, 1 h | 88 | White solid isolated by filtration |

| 3 | Mannich-type Reaction | Formaldehyde (36% aq.), (2R)-2-methylpyrrolidine, acetic acid, acetic anhydride, microwave, 170 °C, 30 min | Not specified | Microwave-assisted synthesis |

| 4 | Hydrolysis | 6 M NaOH in ethanol, microwave, 120 °C, 15 min | 83 | Purified by silica gel chromatography |

| 5 | Coupling Reaction | Sodium hydride (60% dispersion), halogenated pyridine, THF or NMP, argon atmosphere, room temp | 11–81 | Yields vary depending on pyridine derivative |

Analytical Data Supporting Synthesis

- Proton NMR (1H-NMR) spectra confirm the structure of intermediates and final products, showing characteristic chemical shifts for methyl, aromatic, and pyrrolidine protons.

- Electrospray ionization mass spectrometry (ESI-MS) data provide molecular ion peaks consistent with expected molecular weights (e.g., m/z 305 for acetylated intermediate, m/z 360 for pyrrolidine-substituted intermediate).

- Purity is ensured by silica gel chromatography using hexane-ethyl acetate solvent systems.

Summary of Key Intermediates and Final Compound

| Compound ID | Description | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 5 | 2-Aminothiazole intermediate | ~305 | Core thiazole with acetamide group |

| 6 | Acetylated thiazole (acetamide intermediate) | 305 (M+H)+ | White solid, confirmed by NMR/MS |

| 7 | Pyrrolidine-substituted thiazole intermediate | 360 (M+H)+ | Microwave-assisted Mannich product |

| 8 | Hydrolyzed key intermediate | 360 (M+H)+ | Yellow oil, purified by chromatography |

| 9a–9c | Final coupled products with substituted pyridine rings | 472–534 (M+H)+ | Pale yellow solids, various yields |

Research Findings and Optimization Notes

- Microwave irradiation significantly enhances reaction rates and yields in Mannich-type and hydrolysis steps.

- Use of sodium hydride as a strong base under inert atmosphere is critical for successful coupling with pyridine derivatives.

- Purification by silica gel chromatography is essential to isolate high-purity compounds suitable for further biological evaluation.

- The stereochemistry at the pyrrolidine moiety ((2R)-configuration) is maintained throughout the synthesis, which is important for biological activity.

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves multi-step organic reactions. Key steps include:

- Thiazole ring formation : Using precursors like thiourea derivatives and α-haloketones under reflux in polar aprotic solvents (e.g., DMF) .

- Acetamide coupling : Introducing the acetamide group via nucleophilic substitution or condensation, optimized by controlling temperature (60–80°C) and using catalysts like DMAP .

- Pyridine functionalization : Incorporating the trifluoromethylpropan-2-yl group via Suzuki-Miyaura coupling, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres . Optimization : Adjust solvent polarity, catalyst loading, and reaction time. For example, using HPLC (High-Performance Liquid Chromatography) to monitor intermediate purity improves final yield .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole and pyridine rings. For instance, thiazole C-H protons resonate at δ 7.2–8.0 ppm, while pyridinyl protons appear as distinct doublets .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 2 ppm) .

- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data observed across studies?

Contradictions often arise from variations in assay conditions or off-target effects. Methodological solutions include:

- Dose-response profiling : Test across a wide concentration range (nM–µM) to identify IC₅₀/EC₅₀ trends .

- Orthogonal assays : Validate results using both enzymatic (e.g., fluorescence-based kinase assays) and cell-based (e.g., proliferation/apoptosis) models .

- Structural analogs : Compare activity of derivatives to pinpoint functional group contributions (e.g., trifluoromethyl group’s role in target binding) .

Q. What computational approaches predict binding interactions with biological targets?

- Molecular docking : Software like AutoDock Vina models compound poses in target active sites (e.g., kinase ATP-binding pockets). Docking scores correlate with experimental IC₅₀ values when validated with co-crystallized ligands .

- Molecular Dynamics (MD) : Simulate binding stability over 100+ ns trajectories to assess interactions like hydrogen bonds with key residues (e.g., hinge-region interactions in kinases) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with methyl or chlorine) to assess steric/electronic effects .

- Bioisosteric replacements : Swap the thiazole ring with oxazole or pyrazole and compare activity .

- Pharmacophore mapping : Use QSAR (Quantitative SAR) models to predict activity cliffs and prioritize synthetic targets .

Q. What strategies assess selectivity against off-target enzymes/receptors?

- Panel screening : Test against structurally related targets (e.g., kinase isoforms or GPCR subtypes) .

- Covalent binding assays : Use pull-down assays with biotinylated probes to confirm target engagement specificity .

- Thermodynamic profiling : Measure ΔG and ΔH via ITC (Isothermal Titration Calorimetry) to distinguish selective vs. promiscuous binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.